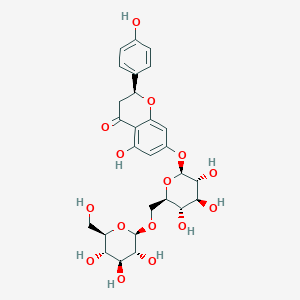

Naringenin 7-O-gentiobioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naringenin 7-O-gentiobioside is a flavonoid glycoside derived from naringenin, a naturally occurring flavonoid found in various citrus fruits, tomatoes, and other fruits. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Naringenin 7-O-gentiobioside typically involves the glycosylation of naringenin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a gentiobiose moiety to the hydroxyl group at the 7th position of naringenin . The reaction conditions often include an aqueous buffer system, a suitable glycosyl donor, and the enzyme glycosyltransferase.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological approaches, such as microbial fermentation. Specific strains of bacteria or yeast can be engineered to express the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized for high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Naringenin 7-O-gentiobioside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

Aplicaciones Científicas De Investigación

Naringenin 7-O-gentiobioside has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.

Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Medicine: Research is focused on its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and inflammatory conditions.

Mecanismo De Acción

The mechanism of action of Naringenin 7-O-gentiobioside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Activity: It induces apoptosis, inhibits cell proliferation, and modulates signaling pathways such as NF-κB and MAPK.

Comparación Con Compuestos Similares

Similar Compounds

Naringin: A disaccharide derivative of naringenin, known for its bitter taste and bioactive properties.

Hesperidin: Another flavonoid glycoside found in citrus fruits, with similar antioxidant and anti-inflammatory activities.

Uniqueness

Naringenin 7-O-gentiobioside is unique due to its specific glycosylation pattern, which may enhance its solubility, stability, and bioavailability compared to other flavonoid glycosides. This unique structure also contributes to its distinct biological activities and potential therapeutic applications .

Actividad Biológica

Naringenin 7-O-gentiobioside is a glycosylated flavonoid derived from naringenin, a naturally occurring compound predominantly found in citrus fruits. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound features a gentiobioside moiety at the 7-position of the naringenin structure, which enhances its solubility and bioactivity. This modification is believed to contribute significantly to its pharmacological profile compared to other flavonoids.

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Naringenin | Flavonoid | Antioxidant, anti-inflammatory |

| This compound | Glycosylated flavonoid | Enhanced solubility and bioactivity |

| Hesperidin | Flavonoid glycoside | Cardioprotective, anti-inflammatory |

| Quercetin | Flavonoid | Potent antioxidant, antiviral |

| Naringenin 7-O-glucoside | Glycosylated flavonoid | Anticancer properties |

Antioxidant Activity

This compound exhibits significant antioxidant properties. It effectively scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) . This compound reduces oxidative stress by preventing lipid peroxidation and metal chelation, which are critical in protecting cells from damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and signaling pathways. It modulates the expression of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby reducing inflammation in various models . The compound also inhibits the activation of nuclear factor kappa B (NF-κB), a critical transcription factor in inflammatory responses .

Anticancer Activity

Research indicates that this compound has promising anticancer properties. It induces apoptosis in cancer cells through multiple pathways, including the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) . In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer and colon adenocarcinoma, with specific mechanisms involving the inhibition of cell proliferation and migration .

The biological activities of this compound are mediated through several molecular mechanisms:

- Antioxidant Mechanism : Scavenging free radicals and enhancing antioxidant enzyme levels.

- Anti-inflammatory Mechanism : Inhibiting pro-inflammatory cytokine production and modulating inflammatory signaling pathways.

- Anticancer Mechanism : Inducing apoptosis via mitochondrial pathways and inhibiting cell cycle progression.

Case Studies

- Antioxidant Effects : A study demonstrated that this compound significantly reduced oxidative stress markers in a rat model subjected to chemically induced liver damage. The treatment resulted in decreased levels of malondialdehyde (MDA) and increased SOD activity .

- Anti-inflammatory Properties : In an experimental model of acute lung injury, administration of this compound reduced inflammatory cell infiltration and cytokine levels, highlighting its potential for treating respiratory inflammation .

- Anticancer Efficacy : In vitro studies on triple-negative breast cancer cells revealed that this compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 233 µg/mL. The compound was shown to induce significant DNA fragmentation indicative of apoptosis .

Propiedades

Fórmula molecular |

C27H32O15 |

|---|---|

Peso molecular |

596.5 g/mol |

Nombre IUPAC |

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C27H32O15/c28-8-17-20(32)22(34)24(36)26(41-17)38-9-18-21(33)23(35)25(37)27(42-18)39-12-5-13(30)19-14(31)7-15(40-16(19)6-12)10-1-3-11(29)4-2-10/h1-6,15,17-18,20-30,32-37H,7-9H2/t15-,17+,18+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1 |

Clave InChI |

CSOSCFNWAYKBEH-YGEVQDKLSA-N |

SMILES isomérico |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C5=CC=C(C=C5)O |

SMILES canónico |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C5=CC=C(C=C5)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.